molecular formula C8H10F2N2O B7762307 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B7762307
M. Wt: 188.17 g/mol
InChI Key: HKTAGCYYLDKUEB-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group, two methyl groups, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Mechanism of Action

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3,5-dimethylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c1-5-7(4-13)6(2)12(11-5)3-8(9)10/h4,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTAGCYYLDKUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)F)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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